1H-Benzimidazole, 2-[(4-methoxy-1-naphthalenyl)azo]-1-methyl-
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Overview
Description
1H-Benzimidazole, 2-[(4-methoxy-1-naphthalenyl)azo]-1-methyl-: is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The specific compound features a benzimidazole core with a 4-methoxy-1-naphthalenyl azo group and a methyl substitution, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-[(4-methoxy-1-naphthalenyl)azo]-1-methyl- typically involves the condensation of ortho-phenylenediamines with benzaldehydes under mild conditions. Sodium metabisulphite is often used as an oxidation agent in a mixture of solvents . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of benzimidazole derivatives, including 1H-Benzimidazole, 2-[(4-methoxy-1-naphthalenyl)azo]-1-methyl-, involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to ensure consistent quality and yield, with additional purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 2-[(4-methoxy-1-naphthalenyl)azo]-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced benzimidazole compounds.
Scientific Research Applications
1H-Benzimidazole, 2-[(4-methoxy-1-naphthalenyl)azo]-1-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[(4-methoxy-1-naphthalenyl)azo]-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzimidazole derivatives are known to inhibit the activity of certain enzymes involved in cell division, making them potential anticancer agents . The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Comparison with Similar Compounds
2-Phenylbenzimidazole: Another benzimidazole derivative with similar biological activities.
4-Methoxyphenylbenzimidazole: A compound with a similar structure but different functional groups.
Naphthalenylbenzimidazole: A benzimidazole derivative with a naphthalenyl group, similar to the compound .
Uniqueness: 1H-Benzimidazole, 2-[(4-methoxy-1-naphthalenyl)azo]-1-methyl- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the 4-methoxy-1-naphthalenyl azo group and the methyl substitution on the benzimidazole core may enhance its biological activity and selectivity compared to other similar compounds .
Properties
IUPAC Name |
(4-methoxynaphthalen-1-yl)-(1-methylbenzimidazol-2-yl)diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-23-17-10-6-5-9-16(17)20-19(23)22-21-15-11-12-18(24-2)14-8-4-3-7-13(14)15/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYNEEUOZLLFSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=NC3=CC=C(C4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385980 |
Source
|
Record name | 1H-Benzimidazole, 2-[(4-methoxy-1-naphthalenyl)azo]-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140836-27-7 |
Source
|
Record name | 1H-Benzimidazole, 2-[(4-methoxy-1-naphthalenyl)azo]-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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